molecular formula C8H5BrClNO4 B1379801 (5-Bromo-4-chloro-2-nitrophenyl)acetic acid CAS No. 1400644-94-1

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid

Cat. No.: B1379801
CAS No.: 1400644-94-1
M. Wt: 294.48 g/mol
InChI Key: CMPSGELYHKSLIB-UHFFFAOYSA-N
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Description

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-chloro-2-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-bromoacetophenone to introduce the nitro group, followed by the oxidation of the acetophenone to the corresponding acetic acid derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetic acid moiety can be further oxidized to form more complex carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for further oxidation reactions.

Major Products

    Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

    Reduction: The major product is (5-Bromo-4-chloro-2-aminophenyl)acetic acid.

    Oxidation: Products include more oxidized carboxylic acids.

Scientific Research Applications

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is used in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chloro-5-nitrophenyl)acetic acid
  • (5-Bromo-4-chloro-2-nitrobenzyl)alcohol
  • (5-Bromo-4-chloro-2-nitrobenzoic acid)

Uniqueness

(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro and acetic acid groups, allows for a wide range of chemical modifications and applications in research.

Properties

IUPAC Name

2-(5-bromo-4-chloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPSGELYHKSLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252815
Record name Benzeneacetic acid, 5-bromo-4-chloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-94-1
Record name Benzeneacetic acid, 5-bromo-4-chloro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 5-bromo-4-chloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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